Spectroscopic Characterization of (4-Fluoroazepan-4-yl)methanol Hydrochloride: A Technical Guide
Spectroscopic Characterization of (4-Fluoroazepan-4-yl)methanol Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of (4-Fluoroazepan-4-yl)methanol hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the predicted spectra, a robust experimental protocol for data acquisition, and the scientific rationale behind the analytical choices.
Introduction
(4-Fluoroazepan-4-yl)methanol hydrochloride is a fluorinated azepane derivative of interest in medicinal chemistry due to the prevalence of such scaffolds in bioactive molecules. The introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is a critical step in its synthesis and application. This guide serves as a comprehensive resource for the spectroscopic characterization of this compound, presenting a combination of predicted data and established analytical methodologies.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For (4-Fluoroazepan-4-yl)methanol hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (4-Fluoroazepan-4-yl)methanol hydrochloride in a suitable deuterated solvent like methanol-d₄ would exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for (4-Fluoroazepan-4-yl)methanol Hydrochloride (in Methanol-d₄)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | d, J ≈ 13 Hz | 2H | -CH₂-OH |
| ~3.40 - 3.20 | m | 4H | Azepane ring protons α to N (H-2, H-7) |
| ~2.20 - 2.00 | m | 4H | Azepane ring protons β to N (H-3, H-6) |
| ~2.00 - 1.80 | m | 2H | Azepane ring protons γ to N (H-5) |
| Note: The NH proton of the hydrochloride salt and the OH proton are expected to exchange with the deuterated solvent and may appear as a broad singlet or not be observed. The chemical shifts are approximate and can be influenced by solvent and concentration. |
Interpretation and Rationale:
-
The protons of the hydroxymethyl group are expected to be diastereotopic due to the adjacent stereocenter and would likely appear as a doublet.
-
The protons on the azepane ring will show complex multiplets due to spin-spin coupling with each other and potentially with the fluorine atom. The protons alpha to the protonated nitrogen will be the most deshielded.
-
Fluorine-proton coupling (²JHF and ³JHF) will further split the signals of nearby protons, adding to the complexity of the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for (4-Fluoroazepan-4-yl)methanol Hydrochloride (in Methanol-d₄)
| Chemical Shift (δ, ppm) | Splitting (¹JCF) | Assignment |
| ~95 | d, J ≈ 180-200 Hz | C4 (bearing F) |
| ~65 | d, J ≈ 20-25 Hz | -CH₂-OH |
| ~48 | s | C2, C7 |
| ~35 | d, J ≈ 20-25 Hz | C3, C5 |
| ~25 | s | C6 |
| Note: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). Carbons two and three bonds away will show smaller couplings (²JCF and ³JCF). |
Interpretation and Rationale:
-
The most notable feature is the large doublet for the carbon atom bonded to fluorine (C4), a direct consequence of one-bond carbon-fluorine coupling.
-
The carbons of the azepane ring will have distinct chemical shifts based on their proximity to the nitrogen and fluorine atoms.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of (4-Fluoroazepan-4-yl)methanol hydrochloride in 0.6 mL of methanol-d₄. The choice of a deuterated alcohol as the solvent is crucial for dissolving the polar hydrochloride salt.[1][2]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Probe: A standard broadband probe.
-
Temperature: Set the probe temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-120 ppm).
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for acquiring NMR spectra.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Fluoroazepan-4-yl)methanol hydrochloride is predicted to show characteristic absorption bands for the O-H, N-H, C-H, C-F, and C-O bonds.
Predicted IR Spectrum
Table 3: Predicted IR Absorption Bands for (4-Fluoroazepan-4-yl)methanol Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 (broad) | Strong | O-H stretch (alcohol) |
| 2800 - 2400 (broad) | Medium | N-H stretch (secondary ammonium salt) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1100 - 1000 | Strong | C-F stretch |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Interpretation and Rationale:
-
The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
-
The broad absorption in the 2800-2400 cm⁻¹ range is characteristic of the N-H stretch in an ammonium salt.
-
The strong absorption band for the C-F stretch is a key diagnostic feature for this molecule.
-
The C-O stretching vibration of the primary alcohol will also be a prominent feature.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Methodology:
-
Sample Preparation: No extensive sample preparation is required for ATR-FTIR.[3] A small amount of the solid (4-Fluoroazepan-4-yl)methanol hydrochloride is placed directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Background Scan: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.
-
-
Data Acquisition:
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Diagram: ATR-FTIR Experimental Setup
Caption: Simplified schematic of an ATR-FTIR experiment.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like (4-Fluoroazepan-4-yl)methanol hydrochloride.[4][5]
Predicted Mass Spectrum
In positive ion ESI-MS, the compound is expected to be observed as its protonated molecule [M+H]⁺, where M is the free base.
Table 4: Predicted Mass Spectrometry Data for (4-Fluoroazepan-4-yl)methanol
| m/z (predicted) | Ion |
| 148.1132 | [M+H]⁺ (protonated molecule of the free base) |
| 130.0921 | [M+H - H₂O]⁺ |
| 118.1125 | [M+H - CH₂O]⁺ |
| Note: The m/z values are calculated for the monoisotopic masses. The hydrochloride salt will not be observed in the gas phase under typical ESI conditions. |
Interpretation and Rationale:
-
The base peak is expected to be the protonated molecule of the free base, (4-Fluoroazepan-4-yl)methanol.
-
Common fragmentation pathways for alcohols include the loss of water ([M+H - H₂O]⁺) and for primary alcohols, the loss of formaldehyde ([M+H - CH₂O]⁺).[6]
-
Further fragmentation of the azepane ring can also occur, leading to a series of smaller fragment ions.
Experimental Protocol for MS Data Acquisition
Methodology:
-
Sample Preparation: Dissolve a small amount of (4-Fluoroazepan-4-yl)methanol hydrochloride in a suitable solvent system for ESI-MS, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the ion of interest.
-
-
Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the [M+H]⁺ ion. This involves isolating the precursor ion and fragmenting it in a collision cell to generate a product ion spectrum.
Diagram: Proposed ESI-MS Fragmentation Pathway
Caption: A plausible fragmentation pathway for protonated (4-Fluoroazepan-4-yl)methanol.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for (4-Fluoroazepan-4-yl)methanol hydrochloride. The detailed analysis of the predicted NMR, IR, and MS spectra, coupled with robust experimental protocols, offers a valuable resource for scientists working with this compound. While the presented data is theoretical, it is based on well-established principles of spectroscopy and provides a strong foundation for the experimental characterization and structural verification of this and similar molecules.
References
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Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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Scientific Reports. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
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Eurisotop. NMR Solvent data chart. [Link]
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University of California, Irvine. Sample preparation for FT-IR. [Link]
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Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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PubMed. Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study. [Link]
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MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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PubMed. ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. [Link]
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Wikipedia. Electrospray ionization. [Link]
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YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]
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